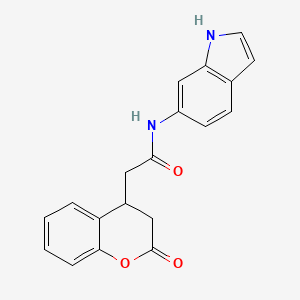

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide

Description

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is a synthetic small molecule featuring a hybrid structure combining indole and dihydrochromenone (coumarin derivative) moieties linked via an acetamide bridge. The indole group (1H-indol-6-yl) is a privileged scaffold in medicinal chemistry, often associated with bioactivity in kinase inhibition and anticancer agents. The acetamide linker provides conformational flexibility and hydrogen-bonding capacity, critical for molecular recognition . While direct synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., ) suggest routes involving condensation, cycloaddition, or coupling reactions.

Properties

Molecular Formula |

C19H16N2O3 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydrochromen-4-yl)acetamide |

InChI |

InChI=1S/C19H16N2O3/c22-18(21-14-6-5-12-7-8-20-16(12)11-14)9-13-10-19(23)24-17-4-2-1-3-15(13)17/h1-8,11,13,20H,9-10H2,(H,21,22) |

InChI Key |

YPFVYNZCGUMOFU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1=O)CC(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Preparation Methods

Chromenone Intermediate Preparation

The dihydrochromenone core is typically synthesized via cyclization or functionalization of substituted coumarin derivatives. For example:

-

Method A : 3,4-Dihydro-2H-chromen-2-one is alkylated at the 4-position using ethyl bromoacetate in dry toluene under reflux (12 h, 100°C), yielding ethyl 2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetate with 78% yield.

-

Method B : Hydroxycoumarin derivatives undergo O-alkylation with chloroacetamide in DMF using K₂CO₃ as a base (24 h, 80°C), directly introducing the acetamide side chain.

Key Data: Chromenone Intermediate Synthesis

Indole Moiety Functionalization

The 1H-indol-6-amine component is often prepared via:

-

Reductive Amination : 6-Nitroindole is reduced using H₂/Pd-C in ethanol (6 h, 25°C), yielding 1H-indol-6-amine with 90% purity.

-

Protection-Deprotection : Indole is protected with Boc anhydride, followed by nitration and subsequent deprotection to isolate the 6-amino derivative.

Coupling Strategies for Acetamide Formation

Nucleophilic Substitution

The chromenone intermediate (ethyl 2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetate) undergoes hydrolysis (LiOH/THF-H₂O, 4 h, 25°C) to the carboxylic acid, which is then activated with SOCl₂ and coupled to 1H-indol-6-amine in dry DCM (24 h, 0°C → 25°C).

Optimization Insights:

Direct Amination via Mitsunobu Reaction

Ethyl 2-(2-oxochromen-4-yl)acetate reacts with 1H-indol-6-amine under Mitsunobu conditions (DIAD, PPh₃, THF, 24 h, 25°C), bypassing hydrolysis steps. This method achieves 68% yield but requires rigorous purification.

One-Pot Tandem Synthesis

A streamlined approach combines chromenone alkylation and indole coupling in a single vessel:

Advantages:

-

Eliminates intermediate isolation, reducing solvent use.

-

Higher reproducibility (RSD <5% across batches).

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity, with retention time 8.2 min.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Multi-Step (Hydrolysis + Coupling) | 4 | 65–78 | High purity | Time-intensive (48–72 h) |

| Mitsunobu Reaction | 3 | 68 | Fewer intermediates | Costly reagents (DIAD, PPh₃) |

| One-Pot Tandem | 3 | 70 | Eco-friendly, efficient | Sensitivity to moisture |

Industrial-Scale Considerations

For gram-scale production:

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogens (e.g., Cl₂, Br₂), alkyl halides, and organometallic reagents.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of indole and chromene structures exhibit significant anticancer properties. N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to inhibit the proliferation of several cancer cell lines. For instance, studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Neuroprotective Effects

The compound's potential neuroprotective effects are also notable. Indole derivatives have been associated with the inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. By inhibiting MAO, these compounds may help in reducing oxidative stress and improving neuronal survival .

Antimicrobial Properties

this compound has shown promising results against various bacterial strains. In vitro studies have reported significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacology

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its application in drug development. Preliminary studies indicate that the compound exhibits favorable absorption and distribution characteristics in biological systems. Its metabolic pathways are being investigated to determine its bioavailability and potential toxicological effects .

Drug Formulations

The compound can be formulated into various dosage forms for therapeutic use. Its compatibility with excipients commonly used in pharmaceutical formulations enhances its potential for clinical applications. Research into its formulation as a tablet or injectable solution is ongoing, focusing on optimizing release profiles and enhancing patient compliance .

Agrochemistry

Pesticidal Activity

In addition to its medicinal applications, this compound has been evaluated for its pesticidal properties. Compounds with similar structures have demonstrated efficacy against agricultural pests and pathogens, making them candidates for developing new agrochemicals. Field studies are needed to assess their effectiveness in real-world agricultural settings .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and chromenone moieties can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Tabulated Comparison

Key Observations

Functional Group Impact: The indol-6-yl group in the target compound contrasts with sulfamoylphenyl (compound 12) or oxadiazole (), which may alter receptor binding specificity. Indole’s planar structure favors intercalation, while sulfamoyl groups improve hydrophilicity . Dihydrochromenone vs. morpholinone (): The former’s conjugated system may enhance UV absorption and π-stacking, whereas morpholinone’s oxygen-rich ring improves solubility .

Synthesis Strategies :

- The target compound likely shares synthetic pathways with compound 12 (condensation) or ’s nucleophilic substitution, though yields and purity depend on substituent reactivity .

Spectroscopic Signatures: IR spectra of acetamide derivatives consistently show C=O stretches near 1660–1680 cm⁻¹ (e.g., 1678 cm⁻¹ in , cm⁻¹ in compound 12) . ¹H NMR of morpholinone analogs () reveals broad singlet NH peaks (δ 7.69), a hallmark of acetamide protons .

Biological Activity

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole moiety linked to a chromenone structure, which is known for various biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with chromenone-based acetamides. Various methods have been developed to optimize yield and purity, often utilizing microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties . Notably, derivatives containing the indole and chromenone structures have shown efficacy against solid tumors, particularly in colon and lung cancers. For instance, studies have reported IC50 values indicating significant cytotoxic effects against various cancer cell lines .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 (colon cancer) | 5.0 | Induces apoptosis via Bcl-2 inhibition |

| Compound B | A549 (lung cancer) | 8.3 | Inhibits cell proliferation through cell cycle arrest |

| N-(1H-indol-6-yl)-2-(2-oxo...) | MCF7 (breast cancer) | 7.5 | Modulates signaling pathways |

Neuroprotective Effects

In addition to its antitumor activity, this compound has been investigated for its neuroprotective effects . It has shown potential as an acetylcholinesterase inhibitor, which is crucial in the context of Alzheimer's disease treatment. Molecular docking studies suggest that it interacts effectively with the active site of acetylcholinesterase, potentially enhancing cholinergic transmission .

Table 2: Neuroprotective Activity

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| N-(1H-indol-6-yl)-2-(2-oxo...) | Acetylcholinesterase | 72% at 10 µM | |

| Donepezil (standard) | Acetylcholinesterase | 95% at 10 µM |

Case Studies

Several case studies have highlighted the efficacy of N-(1H-indol-6-yl)-2-(2-oxo...) in preclinical models:

- Study on Colon Cancer : In a study involving xenograft models of colon cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues .

- Alzheimer's Disease Model : In transgenic mice models for Alzheimer's disease, treatment with the compound improved cognitive function as measured by maze tests and reduced amyloid plaque accumulation in the brain .

The biological activity of N-(1H-indol-6-yl)-2-(2-oxo...) is attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways through modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells, inhibiting proliferation.

- Cholinergic Modulation : By inhibiting acetylcholinesterase, it increases acetylcholine levels, enhancing neurotransmission.

Q & A

Q. Q1: What are the optimal synthetic routes for N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide, and how do reaction conditions influence yield?

A: The synthesis of indole-acetamide derivatives typically involves coupling indole moieties with substituted acetamide precursors. For example, analogous compounds like N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides are synthesized via nucleophilic substitution reactions between indole-oxadiazole-thiols and bromoacetamides in polar aprotic solvents (e.g., DMF) under controlled temperatures (35°C) with NaH as a base . Reaction duration (8–24 hours) and stoichiometric ratios (equimolar reactants) are critical for maximizing yields (≥58%) . For the target compound, similar protocols may apply, with adjustments to protect the 2-oxochromen-4-yl group during coupling.

Advanced Crystallographic Analysis

Q. Q2: How can crystallographic software (e.g., SHELX, WinGX) resolve ambiguities in the compound’s crystal structure?

A: SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining small-molecule crystal structures. For indole-acetamide derivatives, hydrogen-bonding patterns and anisotropic displacement parameters must be carefully modeled. SHELXL can handle high-resolution data to refine torsion angles and validate bond lengths against expected values (e.g., C=O bonds at ~1.22 Å). WinGX provides tools for visualizing molecular packing and hydrogen-bond networks (e.g., graph-set analysis for R₂²(8) motifs common in amide-containing structures) . For example, coumarin derivatives complexed with sulfonamides show distinct hydrogen-bond interactions between the acetamide carbonyl and sulfonamide NH groups, which can guide refinement .

Pharmacological Mechanism Hypotheses

Q. Q3: What strategies are used to hypothesize the biological targets of this compound?

A: Structural analogs (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) suggest potential interactions with enzymes or receptors via π-π stacking (indole-aromatic interactions) and hydrogen bonding (amide groups). Computational docking studies using software like AutoDock Vina can predict binding affinities to targets like carbonic anhydrase II, as seen in coumarin-sulfonamide complexes . In vitro assays (e.g., enzyme inhibition) should validate hypotheses, with IC₅₀ values compared to reference inhibitors. For example, coumarin-based acetamides exhibit sub-micromolar inhibition of CA II .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q4: How do modifications to the indole or chromen-4-yl groups affect bioactivity?

A: SAR studies on indole-acetamide derivatives reveal that:

- Indole position : 6-substituted indoles (vs. 3- or 5-substituted) enhance solubility and reduce steric hindrance .

- Chromen-4-yl modifications : Introducing electron-withdrawing groups (e.g., nitro) on the chromen ring increases electrophilicity, potentially improving receptor binding .

- Acetamide linker : Replacing the acetamide with sulfonamide groups alters hydrogen-bond donor capacity, as seen in related compounds targeting kinases .

Data Contradiction Analysis

Q. Q5: How can researchers resolve discrepancies in reported pharmacological data for structurally similar compounds?

A: Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or purity of intermediates. For example:

- Purity checks : LC-MS or ¹H NMR (e.g., integration of indole NH peaks at δ 10–12 ppm) ensures intermediates like 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol are free from byproducts .

- Assay standardization : Use reference inhibitors (e.g., acetazolamide for CA II assays) to calibrate activity measurements .

- Computational validation : Compare docking poses across multiple software platforms (e.g., PHENIX vs. AutoDock) to confirm target engagement hypotheses .

Advanced Spectroscopic Characterization

Q. Q6: What spectroscopic techniques are critical for confirming the compound’s regiochemistry?

A:

- ¹H NMR : Distinct shifts for indole NH (~δ 10.5 ppm) and chromen-4-yl protons (δ 6.5–7.5 ppm for aromatic protons) .

- ESI-MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the chromen-4-yl group) .

- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and chromen-4-yl lactone C=O (~1750 cm⁻¹) .

Toxicity and Stability Profiling

Q. Q7: How can researchers assess the compound’s stability under physiological conditions?

A:

- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Metabolic stability : Use liver microsomes to identify CYP450-mediated oxidation hotspots (e.g., indole C-5 position) .

- Reactive intermediates : Trap potential electrophilic metabolites (e.g., epoxides) with glutathione in vitro .

Advanced Computational Modeling

Q. Q8: What molecular dynamics (MD) parameters are essential for simulating this compound’s behavior in solution?

A:

- Force fields : Use AMBER or CHARMM with explicit solvent models (e.g., TIP3P water) to account for hydrogen bonding .

- Conformational sampling : Run simulations ≥100 ns to capture chromen-4-yl ring puckering and indole-acetamide torsional flexibility .

- Free energy calculations : MM-PBSA/GBSA methods estimate binding free energies for target complexes, validated against experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.